Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to antimicrobial, antifungal, and anticancer effects. The thiol group can also interact with metal ions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
- Benzyl (2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate
- Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate
Comparison: While similar compounds share the triazole core, the presence of different substituents can significantly alter their biological activity and chemical properties. For instance, the phenyl-substituted derivative may exhibit enhanced antifungal activity compared to the methyl-substituted compound .
Biological Activity
Benzyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzyl group, a triazole moiety, and a carbamate functional group. The presence of the mercapto group enhances its reactivity and potential biological interactions. The molecular formula is C15H13N3OS with a molecular weight of 283.35 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the triazole ring are effective against various bacterial strains. For instance, the compound's analogs demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have revealed that triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to benzyl carbamate showed cytotoxic effects on human glioblastoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Triazole-containing compounds are also recognized for their anti-inflammatory properties. Inhibition assays targeting cyclooxygenase (COX) enzymes have demonstrated that these compounds can reduce inflammation markers in vitro . This suggests potential therapeutic applications in managing inflammatory diseases.
The biological activity of benzyl carbamate derivatives is often attributed to their ability to interact with specific biological targets. Molecular dynamics simulations have indicated that these compounds may bind to protein targets through hydrophobic interactions and hydrogen bonding .
Study 1: Antimicrobial Efficacy
A study published in Pharmaceuticals assessed the antimicrobial efficacy of various triazole derivatives, including those similar to benzyl carbamate. The Minimum Inhibitory Concentration (MIC) was determined against a range of pathogens. Results indicated that several derivatives exhibited potent antibacterial activity with MIC values ranging from 20 to 50 µg/mL .
Study 2: Anticancer Activity
In another significant study, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results demonstrated that certain compounds induced apoptosis with IC50 values as low as 1 µM in human melanoma cells . These findings support the potential use of benzyl carbamate derivatives in cancer therapy.
Properties
IUPAC Name |
benzyl N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-11(15-16-12(17)20)7-8-14-13(18)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,18)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHRPDJLHISCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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